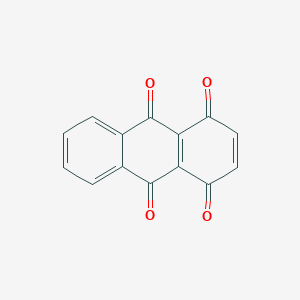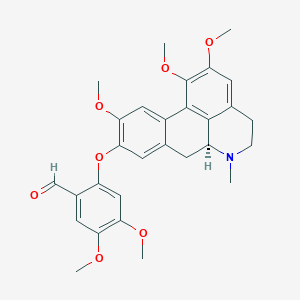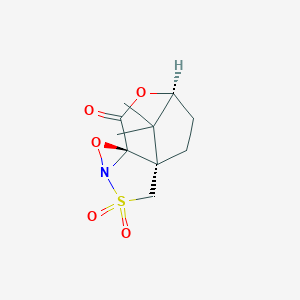![molecular formula C9H13NO B157928 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene CAS No. 138921-06-9](/img/structure/B157928.png)
2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene, also known as FMAO, is a bicyclic compound that has been studied for its potential use in scientific research. It is a derivative of the natural product tropane, and its unique structure has led to its investigation as a potential tool for studying biological systems.
Wirkmechanismus
2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene has been shown to bind to and modulate the activity of a variety of biological targets. It has been found to act as a competitive inhibitor of the dopamine transporter, as well as a modulator of the activity of GABA-A receptors. Its effects on other biological targets are currently being investigated.
Biochemical and Physiological Effects:
2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, and to enhance the activity of GABA-A receptors. It has also been shown to have analgesic and anesthetic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene in scientific research is its unique structure, which allows it to bind to a variety of biological targets. It also has the potential to be used as a tool for studying the structure and function of proteins and enzymes. However, one limitation of using 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene is its relatively low potency compared to other compounds that have been investigated for similar applications.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene. One area of interest is the development of more potent derivatives of 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene that could be used as tools for studying biological systems. Another area of interest is the investigation of 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene's effects on other biological targets, such as ion channels and receptors. Additionally, 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene could be investigated for its potential use in the development of new therapies for neurological and psychiatric disorders.
Synthesemethoden
2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene can be synthesized from the natural product tropinone, which can be obtained from the leaves of the plant Erythroxylum coca. Tropinone can be converted to 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene through a series of chemical reactions, including reduction and oxidation steps.
Wissenschaftliche Forschungsanwendungen
2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene has been used in a variety of scientific research applications, including studies of neurotransmitter transporters, ion channels, and receptors. It has also been investigated for its potential as a tool for studying the structure and function of proteins and enzymes.
Eigenschaften
CAS-Nummer |
138921-06-9 |
|---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carbaldehyde |
InChI |
InChI=1S/C9H13NO/c1-10-8-3-2-7(6-11)9(10)5-4-8/h2,6,8-9H,3-5H2,1H3 |
InChI-Schlüssel |
RBEGGIYZLQOLPC-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1C(=CC2)C=O |
Kanonische SMILES |
CN1C2CCC1C(=CC2)C=O |
Synonyme |
8-Azabicyclo[3.2.1]oct-2-ene-2-carboxaldehyde, 8-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




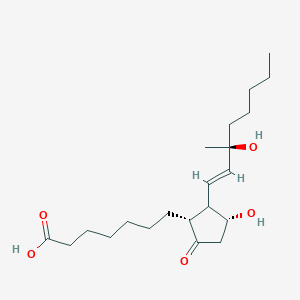
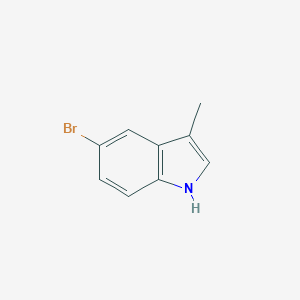


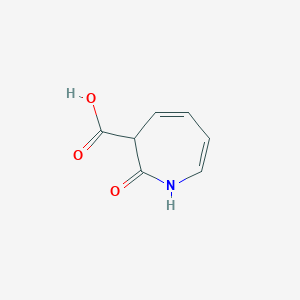
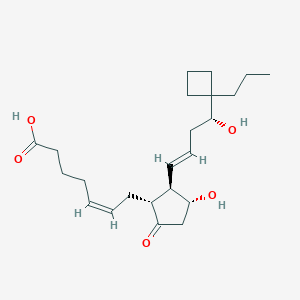


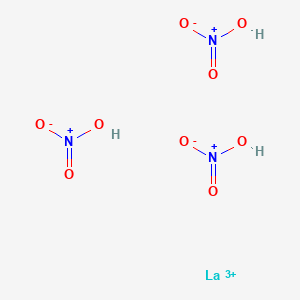
![2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-](/img/structure/B157871.png)
